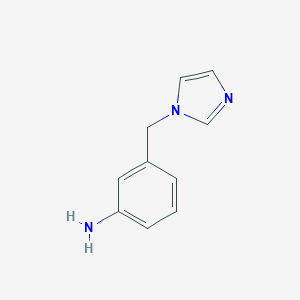

3-(1H-imidazol-1-ylmethyl)aniline

Description

3-(1H-Imidazol-1-ylmethyl)aniline is a heteroaromatic compound featuring an imidazole ring linked via a methylene group to the meta position of an aniline moiety. Its molecular formula is C10H11N3, with a molecular weight of 173.21 g/mol. Imidazole-containing compounds are widely studied for their roles in pharmaceuticals, agrochemicals, and coordination chemistry due to their hydrogen-bonding capabilities and electronic versatility .

Propriétés

IUPAC Name |

3-(imidazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZXQBSHRUITCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424305 | |

| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120107-85-9 | |

| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, which include 3-(1h-imidazol-1-ylmethyl)aniline, have a broad range of biological activities. They can interact with various biological targets, including enzymes, receptors, and other proteins, leading to diverse therapeutic effects.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or ionic interactions with key amino acid residues in the target proteins.

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Activité Biologique

3-(1H-imidazol-1-ylmethyl)aniline, with the molecular formula CHN and a molecular weight of approximately 173.21 g/mol, is a compound characterized by the presence of both imidazole and aniline functional groups. This unique structure positions it as a significant candidate in medicinal chemistry and materials science, particularly for its potential biological activities.

Chemical Structure and Properties

The compound features a benzene ring substituted with a 1H-imidazol-1-ylmethyl group, which enhances its chemical reactivity and biological properties. The imidazole ring is prevalent in various clinically relevant drugs, including antifungals and histamine receptor antagonists, while the aniline moiety is common in analgesics and anticonvulsants. This combination suggests that this compound could serve as a versatile building block for synthesizing novel pharmaceuticals with improved efficacy.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown its potential against various bacterial strains, particularly Gram-negative bacteria such as Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) reported as low as 12.5 μg/mL .

- Antiprotozoal Activity : Related compounds have demonstrated significant antiprotozoal effects, indicating that the imidazole moiety may contribute to this activity .

- Interaction with Biological Targets : The compound's unique structure allows for interaction with specific receptors or enzymes, suggesting therapeutic applications that warrant further investigation.

Antimicrobial Studies

A study focused on novel thiazolidinone analogues containing the this compound structure revealed significant antibacterial efficacy against Klebsiella pneumoniae. The synthesized compounds were evaluated for their in vitro antimicrobial activity against various pathogens, showing promising results that highlight the importance of the imidazole ring in enhancing biological activity .

| Compound | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| 8a | Imidazolylmethyl phenyl | 12.5 | Antibacterial |

| 8b | Triazolylmethyl phenyl | 50 | Antifungal |

Structure-Activity Relationship (SAR)

The incorporation of different substituents on the imidazole ring has been studied to optimize biological activity. For instance, variations in methyl substitution have been shown to affect lipophilicity and binding affinity to biological targets, which are crucial for drug design .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

3-(1H-imidazol-1-ylmethyl)aniline serves as a valuable building block for synthesizing diverse pharmaceutical compounds. Its structure incorporates both imidazole and aniline functional groups, which are common in many clinically relevant drugs, including antifungals, anti-ulcer medications, and histamine receptor antagonists. The unique combination of these functionalities allows for the development of novel drugs with enhanced efficacy and selectivity.

Structure-Activity Relationship (SAR) Studies

This compound is instrumental in SAR studies, where it can be incorporated into libraries of compounds to evaluate biological activity. By analyzing the effects of different substituents on its pharmacological properties, researchers can identify critical functional groups that contribute to therapeutic effects. This process aids in optimizing drug design for improved potency and specificity.

Case Study: Interaction with Biological Targets

Preliminary interaction studies indicate that this compound may bind to specific receptors or enzymes, suggesting potential therapeutic applications. Ongoing research aims to elucidate these interactions further, which could lead to the development of new treatments.

Materials Science

Organic Light Emitting Diodes (OLEDs)

this compound is utilized in the synthesis of semiconducting materials for OLED applications. Its imidazole group can coordinate with metal ions, allowing for the creation of organometallic complexes that serve as phosphorescent emitters in OLED technology. These materials are crucial for developing efficient light-emitting devices .

Table: Comparison of Imidazole Derivatives in OLEDs

| Compound Name | Application | Key Features |

|---|---|---|

| This compound | OLEDs | Acts as a building block for phosphorescent emitters |

| 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | OLEDs | Enhances energy gap for blue emission |

| 2-(1H-Imidazol-1-yl)aniline | OLEDs | Directly attached imidazole improves stability |

Catalysis

Catalytic Applications

The dual functional nature of this compound makes it a promising candidate for catalysis. The imidazole ring can engage in coordination interactions with metal ions, while the aniline moiety can act as a hydrogen bond donor or acceptor. These properties enable the design of catalysts tailored for specific chemical reactions.

Toxicological Studies

Safety Profile

While exploring its applications, it is essential to consider the safety profile of this compound. It has been classified as toxic if swallowed or upon dermal contact, necessitating careful handling during laboratory use .

Comparaison Avec Des Composés Similaires

Structural and Functional Variations

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Substituent Effects on Properties

- Positional Isomerism : The para-substituted 4-(1H-Imidazol-1-ylmethyl)aniline exhibits a higher melting point (128–130°C) compared to the meta-substituted base compound, likely due to improved crystal packing from symmetric para substitution .

- Alkyl Chains : The butyl chain in 3-(1-butyl-1H-imidazol-2-yl)aniline increases lipophilicity, making it more soluble in organic solvents and suitable for hydrophobic interactions in drug design .

- Halogenation : Chlorine in 5-chloro-2-(1H-imidazol-1-yl)aniline may improve bioactivity by mimicking natural substrates in enzyme inhibition .

Méthodes De Préparation

Reaction Conditions and Workup

The synthesis begins with the reaction of imidazole and a benzyl alcohol derivative (exact starting material unspecified in available data) in methanol, catalyzed by 10% H₂SO₄ in 1,4-dioxane at 25°C for 4 hours. The acidic medium facilitates the formation of the methylene bridge via nucleophilic substitution or condensation. Post-reaction, the mixture is diluted with methanol, and the pH is adjusted using BioRad AG 1-X8 hydroxide resin to neutralize excess acid. Subsequent filtration, solvent evaporation, and purification via column chromatography (2.5% NH₄OH-methanol in dichloromethane) yield the final product.

Key Data:

| Parameter | Details |

|---|---|

| Yield | 90% (4.36 g from 7.64 g starting material) |

| ¹H NMR (CDCl₃) | δ 3.44 (2H, bs, NH₂), 5.02 (2H, s, CH₂-Im), 6.39–7.54 (aromatic peaks) |

| ¹³C NMR | 50.8 (CH₂-Im), 113.4–147.1 (aromatic carbons) |

| CIMS | m/z 174.25 (MH⁺) |

This method’s efficiency is attributed to the resin-assisted workup, which simplifies acid removal and minimizes side reactions.

Transition Metal-Catalyzed Alkylation

Copper-catalyzed Ullmann-type coupling offers an alternative pathway, particularly for introducing imidazole moieties to halogenated anilines. While direct literature on this compound is limited, analogous syntheses of related compounds provide valuable insights.

Protocol for Halogenated Substrates

In a representative procedure, 3-bromo-5-trifluoromethylphenylamine reacts with imidazole in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base and cuprous iodide (CuI) as a catalyst at 130°C. The reaction proceeds via a nucleophilic aromatic substitution mechanism, with the copper catalyst facilitating the coupling of imidazole to the aryl bromide.

Key Data:

-

Starting Material : 3-Bromo-5-trifluoromethylphenylamine (2 g, 0.0084 mol)

-

Catalyst : CuI (0.16 g, 0.00084 mol)

-

Base : Cs₂CO₃ (2.5 g, 0.0076 mol)

-

Solvent : DMF (15 mL)

-

Yield : ~85% (1.78 g crude product, purified via gradient chromatography)

Although this method targets a trifluoromethyl-substituted analog, substituting the starting material with 3-bromoaniline could adapt the protocol for this compound synthesis.

Alternative Synthetic Routes

Reductive Amination

A hypothetical route involves reductive amination of 3-(imidazol-1-yl)acetophenone. Catalytic hydrogenation or borohydride reduction of the ketone intermediate could yield the desired amine. However, no experimental data for this approach are available in the reviewed literature.

Protection-Deprotection Strategies

Protecting the aniline group (e.g., as an acetanilide) prior to imidazole coupling may prevent undesired side reactions. Subsequent deprotection under acidic or basic conditions could regenerate the free amine. This method remains speculative but aligns with established practices in aromatic amine synthesis.

Analytical Characterization

Spectroscopic Techniques

-

¹H NMR : The singlet at δ 5.02 ppm corresponds to the methylene protons (CH₂-Im), while the broad singlet at δ 3.44 ppm confirms the presence of the amine group.

-

¹³C NMR : The resonance at 50.8 ppm verifies the methylene carbon, and aromatic carbons appear between 113.4 and 147.1 ppm.

-

Mass Spectrometry : A molecular ion peak at m/z 174.25 (MH⁺) aligns with the compound’s molecular formula.

Chromatographic Purity

Column chromatography using dichloromethane-methanol gradients (20:1 to 50:1) effectively isolates the product with >95% purity, as evidenced by thin-layer chromatography (TLC).

Comparative Analysis of Methods

The acid-mediated method is optimal for scalability, while transition metal catalysis offers versatility for structurally diverse analogs.

Q & A

Q. What are the established synthetic routes for 3-(1H-imidazol-1-ylmethyl)aniline, and how can reaction conditions be optimized?

The synthesis of this compound can be adapted from methods used for structurally similar aniline-imidazole derivatives. A common approach involves nitro group reduction (e.g., using tin(II) chloride in ethanol under reflux) to convert nitro precursors to amine products . Alternatively, coupling reactions between halogenated anilines and imidazole derivatives under catalytic conditions (e.g., palladium catalysts) are viable . Optimization requires careful control of temperature (70–100°C), solvent polarity (e.g., ethanol or DMF), and reaction time (30 min to 24 hrs) to maximize yields (>70%) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and imidazole-aniline connectivity.

- HPLC (reverse-phase C18 columns) for purity assessment (>95% purity threshold for research-grade material) .

- FTIR to identify amine (-NH₂) and imidazole (C=N stretching at ~1600 cm⁻¹) functional groups .

- Mass spectrometry (ESI-MS) for molecular weight verification (theoretical m/z: 174.2 for C₁₀H₁₁N₃⁺) .

Q. What safety protocols are essential when handling this compound?

This compound is classified under GHS Category 3 (acute toxicity, skin/eye irritation) . Required precautions include:

- Use of PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Immediate neutralization of spills with 5% acetic acid.

- Storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enhanced biological activity?

Density functional theory (DFT) calculations can predict:

- Electrophilic reactivity of the imidazole ring (e.g., Fukui indices for nucleophilic attack).

- Binding affinities to biological targets (e.g., enzymes) via molecular docking (AutoDock Vina) .

- Solubility parameters (logP calculations) to optimize pharmacokinetic properties. For example, substituting the aniline ring with polar groups (e.g., -OH) improves aqueous solubility .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion).

- Structural impurities : Re-evaluate compound purity via HPLC-MS.

- Cellular uptake differences : Use fluorescent probes (e.g., BODIPY conjugates) to quantify intracellular accumulation .

Q. How does this compound interact with transition metals, and what applications arise from this?

The imidazole nitrogen acts as a monodentate ligand , forming stable complexes with Cu(II), Zn(II), and Fe(III). Applications include:

- Catalysis : Cu complexes catalyze C–N coupling reactions (e.g., Ullmann reactions) with >80% yield .

- Materials science : Zn coordination polymers exhibit luminescence properties tunable via pH .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify driving forces .

- X-ray crystallography : Resolve 3D structures of enzyme-inhibitor complexes (e.g., PDB ID: 6AV for imidazole-aniline derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.